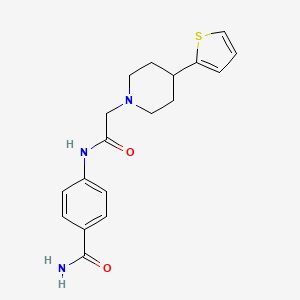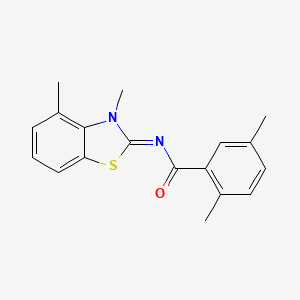
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
- Thiophenylhydrazonoacetates, related to the thiophene moiety in the compound, are utilized in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, which have applications in pharmaceuticals and materials science (Mohareb et al., 2004).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives, similar in structure to the given compound, have been synthesized for their anti-acetylcholinesterase (anti-AChE) activity. This is significant in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Metal Complexes and Antibacterial Activity
- Metal complexes of new benzamides (similar to the given compound) exhibit significant antibacterial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Khatiwora et al., 2013).
Antiprion Activity
- Certain benzamide derivatives, structurally related to the compound , have been synthesized and evaluated as potential therapeutic agents against prion diseases, which are fatal neurodegenerative disorders (Fiorino et al., 2012).
Antimicrobial Resistance
- Substituted benzothiazoles, related to the structure of the compound, have been synthesized and evaluated for their docking properties and antimicrobial activity. This is crucial in addressing the global health problem of antimicrobial resistance (Anuse et al., 2019).
Neuroleptic Properties
- Piperidine-based compounds have been explored for their neuroleptic activities, suggesting potential applications in psychiatric treatment (Sato et al., 1978).
Histone Deacetylase Inhibition
- Some benzamide derivatives have shown promise as selective histone deacetylase inhibitors, which are relevant in cancer treatment and epigenetic research (Zhou et al., 2008).
Antibacterial and Antifungal Activities
- Novel benzothiazole and pyrazole derivatives, related to the given compound, have been synthesized and evaluated for their antimicrobial activities, important in developing new treatments for bacterial and fungal infections (Gouda et al., 2010).
Serotonin 4 Receptor Agonism
- Piperidine-based benzamide derivatives have been investigated for their effects on gastrointestinal motility, acting as serotonin 4 receptor agonists. This has implications in treating gastrointestinal disorders (Sonda et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-18(23)14-3-5-15(6-4-14)20-17(22)12-21-9-7-13(8-10-21)16-2-1-11-24-16/h1-6,11,13H,7-10,12H2,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPSSUVDNIKGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)
![4-[(3-Cyclopropylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2716920.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2716922.png)


![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)



![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)


![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2716940.png)
